2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Description
The target compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole is further modified with a 4-bromophenyl group, while the sulfonamide nitrogen is substituted with a methyl group and a 4-methylphenyl moiety. Key structural attributes include:
- Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.
- 4-Bromophenyl substituent: Introduces steric bulk and electron-withdrawing effects due to bromine.
- N-methyl-N-(4-methylphenyl)sulfonamide: Enhances lipophilicity compared to polar substituents (e.g., methoxy).
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-13-3-9-16(10-4-13)24(2)29(25,26)17-11-12-28-18(17)20-22-19(23-27-20)14-5-7-15(21)8-6-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIRNMZPBDIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a member of the oxadiazole family, known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16BrN3O2S
- Molecular Weight : 396.28 g/mol
- LogP : 4.6 (indicating lipophilicity)
Biological Activity Overview
Recent studies have highlighted the biological potential of oxadiazole derivatives, including this compound. The following sections detail specific activities observed in various studies.
Anticancer Activity
-
Cytotoxicity Studies :
- The compound exhibited significant cytotoxicity against various cancer cell lines. For example, in studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, IC50 values were recorded in the micromolar range, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .
-
Mechanisms of Action :
- Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 . This suggests that the compound may act by triggering programmed cell death, a desirable effect in cancer therapies.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- In vitro tests showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Comparative Biological Activity Table
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| Anticancer | A549 | 1.98 | |
| Antimicrobial | Staphylococcus aureus | 1.61 | |
| Antimicrobial | E. coli | 1.98 |
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives similar to our compound:
- Study on Apoptosis Induction :
- Mechanistic Insights :
- In Vivo Studies :
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the bromophenyl group in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives with similar structures possess activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Oxadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Preliminary studies suggest that this specific compound may exhibit selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action .
3. Anti-inflammatory Effects
Compounds containing oxadiazole and sulfonamide functionalities have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a therapeutic avenue for inflammatory diseases .
Synthetic Methodologies
The synthesis of 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide typically involves multi-step reactions:
- Formation of Oxadiazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the oxadiazole core.
- Introduction of Thiophene and Sulfonamide Groups : Subsequent reactions introduce the thiophene moiety and sulfonamide functionality through electrophilic substitution or nucleophilic attack mechanisms.
- Final Modifications : The final steps may involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative exhibited potent antibacterial activity against Staphylococcus aureus. The compound was tested using standard disk diffusion methods, showing clear zones of inhibition at varying concentrations .
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, researchers synthesized several oxadiazole derivatives and evaluated their cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that one derivative led to a significant reduction in cell viability, suggesting potential for further development into anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The compound is compared to structurally related analogs (Table 1), focusing on substituent effects and functional groups.
Table 1: Structural Comparison of Key Compounds
Key Observations:
The trifluoromethyl group in offers extreme electron withdrawal, which may enhance metabolic stability but reduce solubility.
Sulfonamide vs. Acetamide :
- Sulfonamides (target compound, ) exhibit stronger hydrogen-bonding capacity compared to acetamides ( ), affecting solubility and target affinity.
Heterocyclic Core Differences :
- The oxadiazole in the target compound is less prone to tautomerism than the 1,2,4-triazoles in , which exist in thione-thiol equilibrium. This rigidity may improve pharmacokinetic stability.
Tautomerism and Stability:
- Unlike triazoles ( ), the oxadiazole core avoids tautomeric shifts, reducing reactivity and enhancing stability in biological systems.
Molecular Weight and Solubility:
- N-(4-methylphenyl) vs. N-(4-methoxyphenyl) : Methyl groups (target) enhance lipophilicity, whereas methoxy ( ) increases polarity, affecting membrane permeability.
Q & A
Q. Table 1: Common Reagents and Conditions
Advanced: How can reaction yields be optimized when conflicting literature data exist for palladium-catalyzed coupling steps?
Answer:
Conflicting yields often arise from:
- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) with ligand additives (e.g., PPh₃) improve efficiency .
- Solvent selection : DMF enhances solubility but may degrade at high temperatures; toluene or THF alternatives reduce side reactions .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize temperature, stoichiometry, and reaction time .
Example : A DoE study for similar sulfonamides achieved 85% yield by adjusting Pd catalyst (1 mol%), temperature (90°C), and aryl halide:boronic acid ratio (1:1.2) .
Basic: What spectroscopic and analytical methods validate the compound’s structure?
Answer:
- NMR : H/C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, sulfonamide protons at δ 7.1–7.3 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 487.06 [M+H]⁺) verify molecular weight .
- X-ray crystallography : Resolves bromophenyl orientation and sulfonamide planarity (e.g., C–S bond length ~1.76 Å) .
Q. Table 2: Analytical Data Comparison
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 7.8–8.1 ppm (oxadiazole protons) | |
| X-ray | Dihedral angle: 85° between thiophene and oxadiazole |
Advanced: How can contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
Answer:
Contradictions arise from:
Q. Methodological Recommendations :
- Molecular docking : Simulate binding poses with homology models (e.g., AutoDock Vina) to prioritize targets .
- Dose-response curves : Use standardized assays (e.g., fluorescence polarization for enzyme inhibition) .
Advanced: What strategies mitigate purification challenges caused by byproducts in multi-step syntheses?
Answer:
- Byproduct identification : LC-MS or TLC (silica gel, ethyl acetate/hexane) detects unreacted intermediates .
- Selective crystallization : Adjust solvent polarity (e.g., hexane:EtOH gradient) to isolate the sulfonamide .
- Automated flash chromatography : C18 columns with acetonitrile/water gradients improve resolution of polar byproducts .
Basic: What are the compound’s key structural features influencing reactivity?
Answer:
- Electron-withdrawing groups : The oxadiazole and sulfonamide reduce electron density on the thiophene, directing electrophilic substitution to the 5-position .
- Steric hindrance : N-methyl and 4-methylphenyl groups limit nucleophilic attack on the sulfonamide sulfur .
Advanced: How does substituent variation (e.g., bromophenyl vs. chlorophenyl) impact pharmacological activity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
